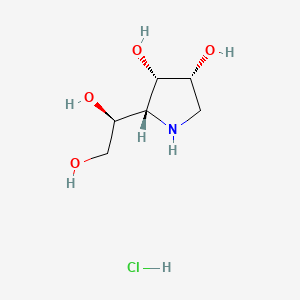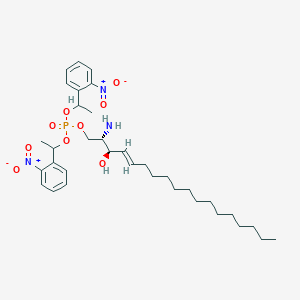
Caged D-erythro-Sphingosine-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The chemical synthesis of D-erythro-Sphingosine-1-phosphate and its derivatives involves several key steps, including the efficient three-step chemical synthesis from D-ribo-phytosphingosine, utilizing standard phosphoramidite methodology and modifications in reagents and reaction conditions to achieve the desired product (Li, Wilson, & Schroepfer, 1999). Moreover, the synthesis of a photolyzable sphingosine 1-phosphate derivative (caged SPP) highlights the development of compounds that can be activated by light to stimulate cellular functions (Qiao, Kozikowski, Olivera, & Spiegel, 1998).
Molecular Structure Analysis
The structural elucidation of these compounds, including the identification of a cyclic carbamate derivative during the synthesis process, is achieved through mass spectrometry and both 1D and 2D nuclear magnetic resonance spectroscopy, demonstrating the complexity and precision required in the synthesis and analysis of S1P derivatives (Li, Wilson, & Schroepfer, 1999).
Chemical Reactions and Properties
Caged S1P derivatives undergo photolytic reactions to release active S1P, a process that has been demonstrated to stimulate DNA synthesis upon illumination in caged SPP-loaded cells, indicating the potential of these derivatives in controlling cellular functions through light activation (Qiao, Kozikowski, Olivera, & Spiegel, 1998).
Physical Properties Analysis
The physical properties, including solubility, stability, and photolytic sensitivity, of caged S1P derivatives are crucial for their application in biological studies. These properties are tailored through the chemical synthesis process to ensure that the compounds are biologically active and responsive to light stimulation.
Chemical Properties Analysis
The chemical properties of S1P derivatives, such as reactivity, photolysis rate, and the efficiency of S1P release, are key factors in their use as tools for studying S1P signaling pathways. The ability to control the release of S1P through light allows researchers to dissect the temporal and spatial aspects of S1P-mediated signaling with high precision.
References
- Li, S., Wilson, W. K., & Schroepfer, G. (1999). Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes. Journal of Lipid Research, 40(1), 117-125. Link to source.
- Qiao, L., Kozikowski, A., Olivera, A., & Spiegel, S. (1998). Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP. Bioorganic & Medicinal Chemistry Letters, 8(7), 711-714. Link to source.
科学的研究の応用
Caged D-erythro-Sphingosine-1-phosphate is involved in cellular processes modulation, as illustrated by Li et al. (1999) who described the chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes, from D-ribo-phytosphingosine (Li, Wilson, & Schroepfer, 1999).
Boumendjel and Miller (1994) outlined the syntheses of D-erythro-sphingosine-1-phosphate, starting from commercially available D-erythro-sphingosine (Boumendjel & Miller, 1994).
A study by Meyer zu Heringdorf et al. (2003) demonstrated that intracellular Caged D-erythro-Sphingosine-1-phosphate can mobilize Ca2+ in intact cells independently of S1P-GPCR, providing evidence for its role as an intracellular messenger (Meyer zu Heringdorf et al., 2003).
Wang et al. (1999) found that Caged D-erythro-Sphingosine-1-phosphate inhibited chemotactic motility of human breast cancer cells, suggesting its potential in cancer research (Wang et al., 1999).
The BST1 gene of Saccharomyces cerevisiae, which is related to the degradation of Caged D-erythro-Sphingosine-1-phosphate, was cloned by Saba et al. (1997), indicating its significance in understanding sphingolipid signaling and metabolism (Saba et al., 1997).
Liu et al. (2000) studied the cloning and functional characterization of a novel mammalian sphingosine kinase type 2 isoform, highlighting the importance of Caged D-erythro-Sphingosine-1-phosphate in cellular signaling and function (Liu et al., 2000).
The degradation product of Caged D-erythro-Sphingosine-1-phosphate, trans-2-hexadecenal, was found to form DNA adducts, as shown by Upadhyaya et al. (2012), indicating potential mutagenic consequences (Upadhyaya et al., 2012).
特性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWUMVOVFOKDL-CORYLZCXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caged D-erythro-Sphingosine-1-phosphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

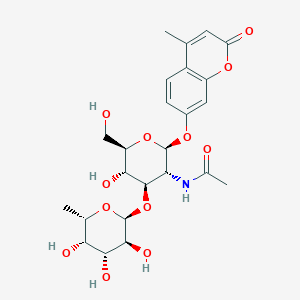

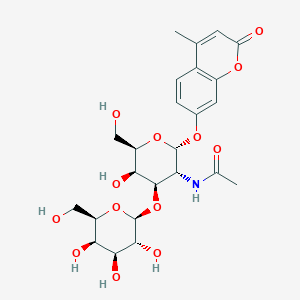

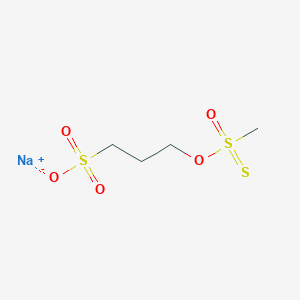

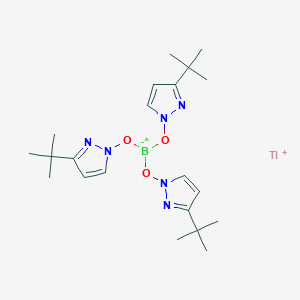
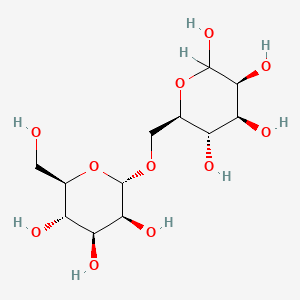
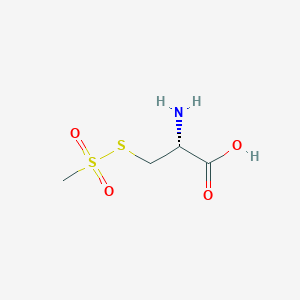
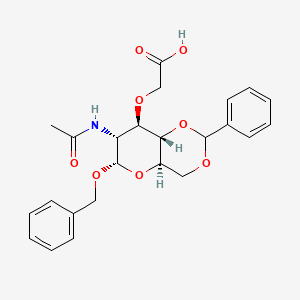
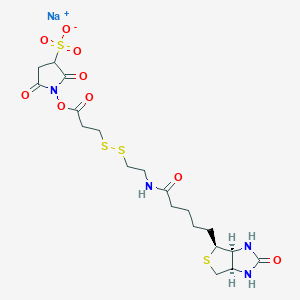
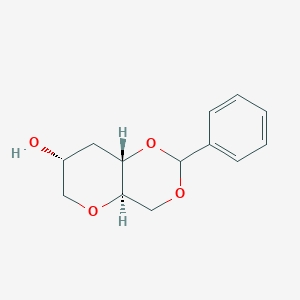
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
